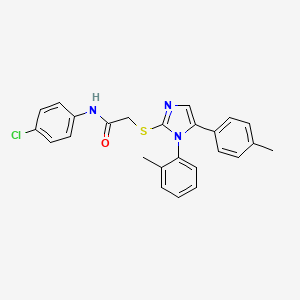

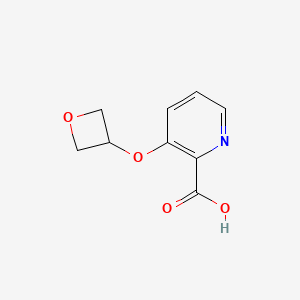

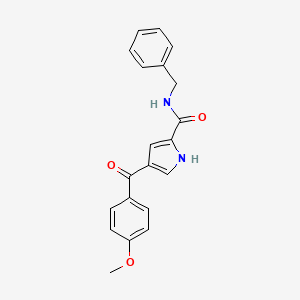

3-(Oxetan-3-yloxy)picolinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of 3-(Oxetan-3-yloxy)picolinic acid, there are studies on the synthesis of related compounds. For instance, a study on the synthesis of picolinate compounds demonstrated that 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were designed and synthesized for the discovery of compounds with potent herbicidal activity . Another study showed that picolinate and picolinic acid derivatives can be synthesized through a multi-component reaction involving 2-oxopropanoic acid or ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and various aldehydes .Chemical Reactions Analysis

Picolinic acid and related compounds have been shown to exhibit antiviral activity . A study found that picolinic acid specifically blocks the fusion of the virus envelope and the host cell membrane, which is crucial for virus entry into its target cell . This explains its effectiveness against a variety of enveloped viruses .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results .Applications De Recherche Scientifique

Coordination Chemistry and Metal Complexes

Research on picolinic acid derivatives, including 3-hydroxypicolinic acid, has shown their ability to form complexes with metal ions such as oxovanadium(IV). These complexes are studied for their potential applications in mimicking insulin's action and understanding the relationship between structure and biological activity. For instance, studies have demonstrated the complex formation between oxovanadium(IV) and 3-hydroxypicolinic acid in aqueous solutions, highlighting the ambidentate binding properties of the ligand and its tridentate coordination, forming tetrameric species with potential insulin-mimetic activity (Kiss, Bényei, & Kiss, 2003). Similarly, the synthesis and characterization of copper(II) complexes with 3-methylpicolinic acid demonstrate the formation of hydrated and anhydrous forms, indicating versatile coordination modes and potential applications in generating reactive oxygen species and proteasome inhibition (Lai et al., 2016).

Photophysics and Photophysics-mediated Applications

The photophysics of 3-hydroxypicolinic acid has been investigated, revealing insights into excited state proton transfer mechanisms. These studies are crucial for understanding the behavior of picolinic acid derivatives under light irradiation, which is relevant for designing photofunctional materials (Rode & Sobolewski, 2012).

Materials Science and Luminescent Materials

Picolinic acid derivatives have been utilized in creating novel lanthanide luminescent materials. For example, new lanthanide complexes with 3-hydroxypicolinic acid have been prepared, characterized, and investigated for their luminescent properties, showing promising applications in creating photoactive centers in nanocomposite materials (Soares-Santos et al., 2003).

Mécanisme D'action

Target of Action

3-(Oxetan-3-yloxy)picolinic acid, a derivative of picolinic acid, primarily targets zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

The compound works by binding to ZFPs, changing their structures, and disrupting zinc binding, thereby inhibiting their function . This interaction with ZFPs leads to the inhibition of viral replication and packaging, making it an effective anti-viral agent .

Biochemical Pathways

This compound is a metabolite of tryptophan and is produced through the kynurenine pathway . This pathway plays a role in the pathogenesis of inflammatory disorders within the central nervous system and possibly other organs . The compound’s interaction with ZFPs affects this pathway, leading to its anti-viral and immunomodulatory effects .

Pharmacokinetics

They are known to be more metabolically stable and lipophilicity neutral, reducing the basicity of its adjacent nitrogen atom, thus possibly lowering the drug’s overall lipophilicity .

Result of Action

The result of the compound’s action is primarily its anti-viral effects. It has been shown to be an anti-viral in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . Its broad-spectrum antiviral activity has been demonstrated against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus .

Safety and Hazards

Propriétés

IUPAC Name |

3-(oxetan-3-yloxy)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-9(12)8-7(2-1-3-10-8)14-6-4-13-5-6/h1-3,6H,4-5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEFACHFHSNYGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(N=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-butyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide](/img/structure/B2882538.png)

![N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide](/img/structure/B2882539.png)

![2-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2882540.png)

![N-(3-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2882542.png)

![3-fluoro-4-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2882549.png)

![2-[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2882553.png)

![1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2882555.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylic acid](/img/structure/B2882558.png)